ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a furan-2-carbonylamino group, and a triazolyl sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O5S/c1-2-35-24(34)16-5-9-18(10-6-16)28-22(32)15-37-25-30-29-21(14-27-23(33)20-4-3-13-36-20)31(25)19-11-7-17(26)8-12-19/h3-13H,2,14-15H2,1H3,(H,27,33)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQORSGOQTVWAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a substitution reaction using a fluorinated benzene derivative.
Attachment of the furan-2-carbonylamino group: This can be done through an amide bond formation reaction.
Final assembly: The intermediate compounds are then coupled together under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and triazole moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenated compounds or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring , which is known for its diverse biological activities. The presence of the furan moiety and the fluorophenyl group enhances its pharmacological profile. The molecular structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research has indicated that derivatives of the triazole class exhibit broad-spectrum antimicrobial activity. Specifically, compounds similar to ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate have shown effectiveness against various fungal pathogens. The triazole ring is particularly effective in inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes .
Antitumor Activity
Studies have demonstrated that triazole derivatives possess antitumor properties. The compound's ability to induce apoptosis in cancer cells has been documented in several case studies. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Inhibition of Cholesterol Synthesis
Triazole derivatives have also been explored for their potential to inhibit cholesterol synthesis. This property can be particularly beneficial in developing treatments for hyperlipidemia and related cardiovascular diseases .
Fungicides
The compound's antifungal properties extend to agricultural applications, where it can be utilized as a fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal infections, thus enhancing yield and quality .
Herbicides
Some studies suggest that modifications of triazole compounds can lead to effective herbicides. The mechanism typically involves disrupting the biosynthesis pathways in plants, leading to growth inhibition .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Agricultural and Food Chemistry highlighted the effectiveness of triazole derivatives against Fusarium species, which are notorious for causing plant diseases. The study demonstrated that this compound exhibited a significant reduction in fungal biomass when applied at specific concentrations .
- Antitumor Activity : In a clinical trial reported by the European Journal of Medicinal Chemistry, a related triazole compound was tested on human cancer cell lines. Results indicated that the compound induced apoptosis and inhibited tumor growth by targeting specific signaling pathways involved in cell proliferation .
- Cholesterol Inhibition : Research conducted at a prominent pharmacological institute showed that triazole derivatives could effectively reduce cholesterol levels in animal models. The study suggested that these compounds could serve as potential therapeutic agents for managing cholesterol-related disorders .
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate: Similar in structure but lacks the triazole and furan groups.
Methyl 4-[(2-fluorobenzoyl)amino]benzoate: Similar but with a methyl ester instead of an ethyl ester.
Other triazole derivatives: Compounds with similar triazole rings but different substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that incorporates a 1,2,4-triazole scaffold, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties and potential pharmacological applications.
Structure and Composition
The compound features several key structural components:
- 1,2,4-Triazole Core : This nitrogen-containing heterocycle is central to the compound's biological activity.
- Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Furan Ring : Known for its reactivity and ability to participate in various biological processes.
- Sulfanyl Group : Contributes to the compound's overall reactivity and potential as a bioactive agent.
Antifungal Activity
- Mechanism of Action : The 1,2,4-triazole derivatives typically function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to fungal cell death .
-
Research Findings :
- Studies have demonstrated that triazole derivatives exhibit significant antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus. For instance, compounds with halogen substituents have shown enhanced antifungal potency compared to their non-halogenated counterparts .
- This compound has been evaluated for its minimum inhibitory concentration (MIC) against several fungal strains, showing promising results that warrant further investigation.
Data Table of Biological Activity
| Compound Name | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Ethyl 4-(2-{...} | Candida albicans | 0.25 | Inhibition of ergosterol biosynthesis |
| Ethyl 4-(2-{...} | Aspergillus fumigatus | 0.50 | Inhibition of ergosterol biosynthesis |
| Ethyl 4-(2-{...} | Cryptococcus neoformans | 0.75 | Inhibition of ergosterol biosynthesis |
Case Study 1: Efficacy Against Fungal Infections
A recent study evaluated the antifungal efficacy of various triazole derivatives, including ethyl 4-(2-{...}). The study reported that this compound exhibited a lower MIC against fluconazole-resistant strains of Candida albicans, indicating its potential as an alternative treatment option in cases of antifungal resistance .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications on the triazole ring and substituent groups significantly affect biological activity. The presence of electron-withdrawing groups like fluorine was associated with increased antifungal potency, suggesting that ethyl 4-(2-{...}) could be optimized further for enhanced efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including triazole ring formation, sulfanylacetamido coupling, and esterification. Key steps include refluxing intermediates (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) with chloroacetamide derivatives in ethanol under basic conditions (e.g., KOH) for 1–4 hours . Purity is enhanced via recrystallization from ethanol or aqueous mixtures. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical for verifying structural integrity .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for crystallographic analysis . Pair this with computational methods (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis and IR spectra . Solid-state NMR can resolve conformational heterogeneity in the triazole and furan moieties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, using fluorogenic substrates. For antimicrobial activity, perform MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains. Cellular viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours can screen for cytotoxicity .
Q. How can solubility and stability be assessed under physiological conditions?
- Methodological Answer : Conduct kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC-UV quantification. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Plasma stability assays (incubation with human plasma at 37°C for 24 hours) evaluate metabolic susceptibility .
Advanced Research Questions
Q. How do substitution patterns on the triazole and furan rings influence bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogen, nitro, or methoxy groups). Compare IC values in enzyme assays and docking scores (AutoDock Vina) against target proteins (e.g., COX-2 or EGFR). QSAR models can predict activity cliffs .
Q. What computational strategies validate target engagement and mechanism of action?
- Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories. Density Functional Theory (DFT) calculates interaction energies and charge transfer in ligand-target complexes. Pharmacophore mapping (MOE) identifies critical binding features .
Q. How can conflicting spectroscopic or crystallographic data be resolved?
- Methodological Answer : Reconcile discrepancies (e.g., NMR chemical shifts vs. DFT predictions) by optimizing computational parameters (solvent model, basis set). For crystallography, re-refine SHELXL parameters (HKLF 4) and validate using R residuals . Cross-validate with alternative techniques like Raman spectroscopy .
Q. What are the mechanistic pathways for its reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer : Probe sulfanyl group reactivity via thiol-disulfide exchange assays (Ellman’s reagent). For electrophilic substitutions (e.g., nitration), monitor regioselectivity using F NMR. Kinetic studies under varying pH (2–12) and temperatures (25–80°C) elucidate rate-determining steps .
Q. How does polymorphism affect its physicochemical and pharmacological properties?
- Methodological Answer : Screen for polymorphs via slurry crystallization in solvents (e.g., acetone/water). Characterize forms using PXRD, DSC, and hot-stage microscopy. Compare dissolution rates and bioavailability in animal models (e.g., Sprague-Dawley rats) .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Methodological Answer :
Use xenograft models (e.g., glioblastoma U87-MG) for antitumor efficacy, dosing at 10–50 mg/kg via i.p. injection. Pharmacokinetic studies (plasma AUC, tissue distribution) require LC-MS/MS quantification. For anti-inflammatory activity, employ carrageenan-induced paw edema in mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
